![molecular formula C11H15ClFN B13241303 Tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine](/img/structure/B13241303.png)
Tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine is an organic compound that features a tert-butyl group attached to an amine, which is further connected to a benzene ring substituted with chlorine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine typically involves the reaction of 3-chloro-4-fluorobenzyl bromide with tert-butylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the halogen atoms on the benzene ring.
Oxidation and Reduction: The amine group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is useful in the synthesis of more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the amine group can lead to the formation of nitroso or nitro derivatives.
Reduction Products: Reduction can yield primary or secondary amines depending on the conditions used.
Applications De Recherche Scientifique
Tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms on the benzene ring enhances its binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific pathway involved .
Comparaison Avec Des Composés Similaires
3-Chloro-4-fluorobenzylamine: Similar structure but lacks the tert-butyl group.
Tert-butyl[(3-chloro-4-methylphenyl)methyl]amine: Similar structure but with a methyl group instead of fluorine.
Tert-butyl[(3-bromo-4-fluorophenyl)methyl]amine: Similar structure but with bromine instead of chlorine.
Uniqueness: Tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine is unique due to the combination of the tert-butyl group and the specific substitution pattern on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H15ClFN |
|---|---|
Poids moléculaire |
215.69 g/mol |
Nom IUPAC |
N-[(3-chloro-4-fluorophenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H15ClFN/c1-11(2,3)14-7-8-4-5-10(13)9(12)6-8/h4-6,14H,7H2,1-3H3 |
Clé InChI |
HUISWEBZFBCSQN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC1=CC(=C(C=C1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


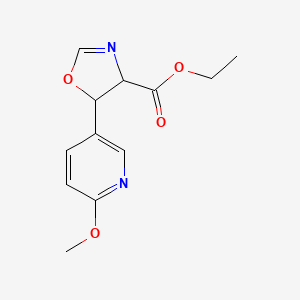
amine](/img/structure/B13241227.png)
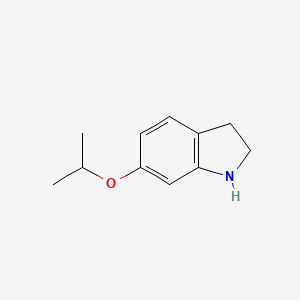
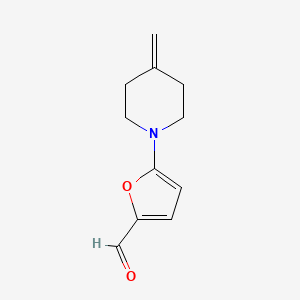
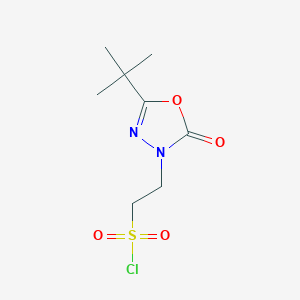

![2-[(2R)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid](/img/structure/B13241261.png)
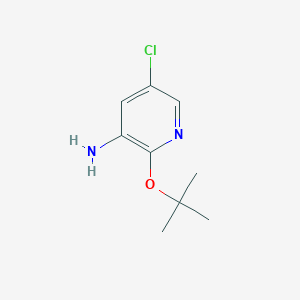
![(Butan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13241282.png)
![5-(Azetidin-3-yl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B13241289.png)
![2-[2-(Bromodifluoromethyl)-7-methyl-1H-indol-3-yl]ethan-1-amine](/img/structure/B13241292.png)


![N-[2-(Piperidin-1-yl)ethyl]cyclopentanamine](/img/structure/B13241309.png)
